Ethyl 3-bromo-2,2-diethoxypropanoate
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Overview
Description
Ethyl 3-bromo-2,2-diethoxypropanoate is an organic compound with the molecular formula C9H17BrO4 and a molecular weight of 269.13 g/mol . It is a brominated ester that is often used as an intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-bromo-2,2-diethoxypropanoate can be synthesized through the bromination of ethyl 2,2-diethoxypropanoate. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) under controlled conditions . The reaction is carried out at low temperatures to prevent over-bromination and to ensure high yield and purity of the product .
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes to enhance efficiency and scalability. The use of automated systems allows for precise control of reaction parameters, leading to consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-bromo-2,2-diethoxypropanoate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles such as amines, thiols, and alkoxides.
Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOCH3).
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used under anhydrous conditions.
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) can be used for acidic or basic hydrolysis, respectively.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.
Reduction: The major product is the corresponding alcohol.
Hydrolysis: The major product is the corresponding carboxylic acid.
Scientific Research Applications
Ethyl 3-bromo-2,2-diethoxypropanoate is widely used in scientific research due to its versatility as a synthetic intermediate. Some of its applications include:
Mechanism of Action
The mechanism of action of ethyl 3-bromo-2,2-diethoxypropanoate primarily involves its role as an electrophile in nucleophilic substitution reactions. The bromine atom, being a good leaving group, facilitates the attack of nucleophiles on the carbon atom to which it is attached . This leads to the formation of various substituted products depending on the nucleophile used .
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-bromo-2-(bromomethyl)propionate: Similar in structure but contains an additional bromine atom.
Ethyl 3-bromopropionate: Lacks the diethoxy groups and has a simpler structure.
Uniqueness
Ethyl 3-bromo-2,2-diethoxypropanoate is unique due to the presence of two ethoxy groups, which provide steric hindrance and influence the reactivity of the compound. This makes it a valuable intermediate in the synthesis of complex molecules where selective reactions are required .
Properties
IUPAC Name |
ethyl 3-bromo-2,2-diethoxypropanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17BrO4/c1-4-12-8(11)9(7-10,13-5-2)14-6-3/h4-7H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEDNINHIXFTQEU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CBr)(OCC)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17BrO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20512019 |
Source
|
Record name | Ethyl 3-bromo-2,2-diethoxypropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20512019 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79172-42-2 |
Source
|
Record name | Ethyl 3-bromo-2,2-diethoxypropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20512019 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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